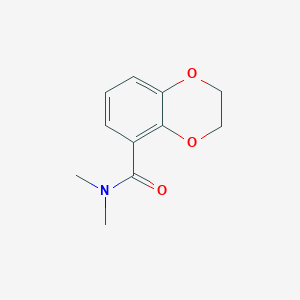

![molecular formula C21H17N3O4S2 B2505991 N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide CAS No. 477544-61-9](/img/structure/B2505991.png)

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide" is a novel organic molecule that appears to be related to a class of compounds with diverse biological activities. The related compounds synthesized from similar core structures have shown significant pharmacological potential, including antiarrhythmic, serotonin antagonist, antianxiety, diuretic, antibacterial, antifungal, and anticancer activities .

Synthesis Analysis

The synthesis of related thiophene derivatives involves initial reactions with various organic reagents. For instance, the synthesis of a series of novel thiophene derivatives was achieved by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different reagents . Similarly, the synthesis of benzothiazole-2-carboxamide derivatives was performed by reacting biphenyl acid chloride with 2-aminobenzothiazole . These methods suggest that the synthesis of the compound would likely involve multi-step reactions, including the formation of the benzothiazole and tetrahydrobenzothiophene moieties, followed by the introduction of the nitrofuran group.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, 1H NMR, MS spectral data, and elemental analysis . Additionally, the characterization of a similar compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, was performed using 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . These techniques would be essential in confirming the structure of the compound , ensuring the correct placement of functional groups and the overall molecular architecture.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the presence of the benzothiazole and nitrofuran moieties. The benzothiazole group is known for its electron-withdrawing properties, which could affect the reactivity of adjacent functional groups . The nitrofuran group is a bioactive moiety that can undergo redox reactions and interact with biological macromolecules, which may contribute to the compound's pharmacological effects.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, related compounds have been evaluated for their pharmacological activities, which can be influenced by their physicochemical characteristics. For example, the acute toxicity of thiophene derivatives was assessed to determine their LD50, which is a measure of the compound's safety profile . The diuretic activity of benzothiazole-2-carboxamide derivatives was screened in vivo, indicating the importance of solubility and bioavailability in their biological effects .

Aplicaciones Científicas De Investigación

Antitumor Activity

A study by Ostapiuk, Frolov, and Matiychuk (2017) focused on synthesizing new derivatives of 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides, including compounds closely related to the specified chemical. These compounds, particularly N-[5-(3-hlorobenzyl)-1,3-thiazol-2- yl]-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamide and N-(5-benzyl-1,3-thiazol-2-yl-6-methyl-4,5,6,7-tetrahydro-benzothiophen-3-carboxamide, demonstrated significant antitumor effects. This suggests potential for these compounds in cancer research and treatment (Ostapiuk, Frolov, & Matiychuk, 2017).

Chemical Synthesis and Transformations

El’chaninov, Aleksandrov, and Stepanov (2018) explored the chemical synthesis and transformations of related compounds, such as 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole. Their work involved various synthesis methods and the study of the compounds' reactivity, which is crucial for understanding the potential applications and limitations of these chemicals in various scientific contexts (El’chaninov, Aleksandrov, & Stepanov, 2018).

Diuretic Activity

M. Yar and Zaheen Hasan Ansari (2009) synthesized a series of benzothiazole derivatives and evaluated them for in vivo diuretic activity. Among these, a compound closely related to the specified chemical showed promising results as a diuretic. This suggests potential applications in treating conditions that require the modulation of fluid balance in the body (Yar & Ansari, 2009).

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the specific target would depend on the context of its use.

Mode of Action

Benzothiazole derivatives have been known to interact with various biological targets leading to their respective therapeutic effects .

Biochemical Pathways

Given the wide range of biological activities associated with benzothiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

A study on similar benzothiazole-arylamide derivatives showed a favorable pharmacokinetic profile . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds were found to be within the tolerable range of 65–100% , suggesting good oral absorption.

Result of Action

Benzothiazole derivatives have been associated with various therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities . Therefore, the specific results of action would depend on the context of its use.

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4S2/c1-11-6-7-12-16(10-11)30-21(23-19(25)14-8-9-17(28-14)24(26)27)18(12)20-22-13-4-2-3-5-15(13)29-20/h2-5,8-9,11H,6-7,10H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTFRTNUWODVAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(O5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2505911.png)

![1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2505912.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2505915.png)

![Tert-butyl 2-[(6-fluoropyridine-3-carbonyl)amino]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2505919.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2505922.png)

![(5-Bromopyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2505923.png)

![1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile](/img/structure/B2505926.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2505927.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2505928.png)